molecular formula C11H8O5 B11801988 Methyl5-(furan-2-carbonyl)furan-2-carboxylate

Methyl5-(furan-2-carbonyl)furan-2-carboxylate

Cat. No.: B11801988
M. Wt: 220.18 g/mol
InChI Key: FBTBJYNIDFHXPT-UHFFFAOYSA-N
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Description

Methyl 5-(furan-2-carbonyl)furan-2-carboxylate is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Properties

Molecular Formula

C11H8O5

Molecular Weight

220.18 g/mol

IUPAC Name

methyl 5-(furan-2-carbonyl)furan-2-carboxylate

InChI

InChI=1S/C11H8O5/c1-14-11(13)9-5-4-8(16-9)10(12)7-3-2-6-15-7/h2-6H,1H3

InChI Key

FBTBJYNIDFHXPT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)C(=O)C2=CC=CO2

Origin of Product

United States

Preparation Methods

HMF as a Starting Material

HMF, a biomass-derived platform chemical, serves as a precursor for methyl 5-(hydroxymethyl)furan-2-carboxylate (MHMFC). In the presence of methanol, sodium cyanide, and manganese dioxide (MnO₂), HMF undergoes oxidative esterification at the hydroxymethyl group to form MHMFC (yield: 89%). The reaction proceeds via initial hemiacetal formation, followed by MnO₂-mediated dehydrogenation.

Reaction Conditions

  • Substrate : HMF (1 mmol)

  • Catalyst : MnO₂ (2 equiv.)

  • Solvent : Methanol (4 mL)

  • Temperature : 40°C

  • Time : 12 hours

Oxidation to Methyl 5-Formylfuran-2-Carboxylate

MHMFC is oxidized to methyl 5-formylfuran-2-carboxylate using Au/CeO₂ under oxygen pressure (0.9 MPa). This step achieves >90% yield by selectively converting the hydroxymethyl group to a formyl moiety without overoxidizing the ester functionality.

Key Parameters

  • Catalyst Loading : 1 wt% Au/CeO₂

  • Base : 1 mol% Na₂CO₃ (prevents side reactions)

  • Temperature : 100°C

  • Time : 2 hours

Friedel-Crafts Acylation with Furan-2-Carbonyl Chloride

The formyl group in methyl 5-formylfuran-2-carboxylate is acylated using furan-2-carbonyl chloride in a Friedel-Crafts reaction. Amberlyst-15, a Brønsted acid catalyst, facilitates trans-acetalization with acetone, yielding methyl 5-(furan-2-carbonyl)furan-2-carboxylate (yield: 83%).

Optimized Conditions

  • Catalyst : Amberlyst-15 (8 mol% H⁺)

  • Solvent : Acetone

  • Temperature : 60°C

  • Time : 30 minutes

One-Pot Condensation Using Magnetic Sodium Aluminate

Substrate Assembly

Chloroacetate derivatives, 1,3-diketones, and chloroform undergo cyclocondensation in the presence of magnetic sodium aluminate (Fe₃O₄/NaAlO₂). This method constructs the furan backbone while introducing ester and carbonyl groups in a single step.

Procedure

  • Catalyst : Fe₃O₄/NaAlO₂ (40 wt%)

  • Substrates : Ethyl chloroacetate, acetylacetone

  • Solvent : Chloroform

  • Temperature : 80°C

  • Time : 3 hours

  • Yield : 78–85%

Mechanistic Insights

The catalyst promotes Knoevenagel condensation between chloroacetate and diketones, followed by cyclodehydration. The magnetic properties enable facile recovery and reuse (5 cycles without activity loss).

Stepwise Protection and Deprotection Strategy

Acetal Protection of HMF

HMF is protected as a dimethylacetal using methanol and sulfuric acid, preventing undesired oxidation of the formyl group.

Conditions

  • Protecting Agent : Methanol (excess)

  • Acid Catalyst : H₂SO₄ (0.5 mol%)

  • Temperature : 25°C

  • Time : 1 hour

Oxidative Esterification to Methyl 5-(Methoxymethyl)Furan-2-Carboxylate

The protected HMF undergoes oxidative esterification with Au/CeO₂, converting the hydroxymethyl group to a methoxy moiety (yield: 93%).

Deprotection and Acylation

The methoxy group is deprotected using Amberlyst-15 in acetone, followed by acylation with furan-2-carbonyl chloride (yield: 76%).

Comparative Analysis of Methods

Method Catalyst Yield Advantages Limitations
Oxidative EsterificationMnO₂, Au/CeO₂83–93%High selectivity, scalableMulti-step, requires protection
One-Pot CondensationFe₃O₄/NaAlO₂78–85%Single-step, recyclable catalystLimited substrate scope
Protection/DeprotectionH₂SO₄, Amberlyst-1576%Avoids overoxidationLabor-intensive, moderate yields

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(furan-2-carbonyl)furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: Electrophilic substitution reactions can introduce various substituents into the furan ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dicarboxylic acid, while reduction could produce furan-2-methanol derivatives .

Scientific Research Applications

Methyl 5-(furan-2-carbonyl)furan-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methyl 5-(furan-2-carbonyl)furan-2-carboxylate exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and disrupt essential metabolic pathways . The compound’s structure allows it to bind to specific enzymes and receptors, inhibiting their function and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(furan-2-carbonyl)furan-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its dual furan rings and ester functionalities make it a versatile intermediate in organic synthesis and a promising candidate for drug development.

Biological Activity

Methyl 5-(furan-2-carbonyl)furan-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmaceuticals, particularly focusing on its anticancer and antibacterial properties.

Chemical Structure and Synthesis

Methyl 5-(furan-2-carbonyl)furan-2-carboxylate is characterized by a furan ring structure with a carbonyl group that enhances its reactivity. The synthesis of this compound typically involves the reaction of furan derivatives with various acylating agents, leading to the formation of the desired ester.

1. Anticancer Activity

Research has demonstrated that compounds similar to methyl 5-(furan-2-carbonyl)furan-2-carboxylate exhibit notable cytotoxic effects against various cancer cell lines. A study evaluated several derivatives, including those containing furan moieties, for their anticancer properties against HeLa and HepG2 cell lines.

Table 1: IC50 Values of Furan Derivatives Against Cancer Cell Lines

CompoundIC50 (µg/mL) - HeLaIC50 (µg/mL) - HepG2
8c62.37120.06
164154.6
8a143.6496.98

The compound (8c) was identified as the most potent, with an IC50 value of 62.37 µg/mL against HeLa cells, indicating strong anticancer activity .

2. Antibacterial Activity

Methyl 5-(furan-2-carbonyl)furan-2-carboxylate also shows promising antibacterial properties. The minimum inhibitory concentration (MIC) was determined for various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 2: MIC Values Against Bacterial Strains

CompoundMIC (µg/mL) - B. subtilisMIC (µg/mL) - E. coli
8c250250
Control>500>500

The derivative (8c) displayed effective antibacterial activity with an MIC of 250 µg/mL against both Bacillus subtilis and Escherichia coli, making it a candidate for further development as an antibacterial agent .

The mechanism by which methyl 5-(furan-2-carbonyl)furan-2-carboxylate exerts its biological effects is believed to involve interaction with cellular targets that influence apoptosis in cancer cells and disrupt bacterial cell wall synthesis in bacteria. The furan ring can participate in electrophilic substitution reactions, leading to the formation of reactive intermediates that can damage cellular components.

Case Studies and Research Findings

Several studies have focused on the biological activity of furan derivatives:

  • Anticancer Studies : In vitro assays demonstrated that methyl furan derivatives could induce apoptosis in cancer cell lines through various pathways, including caspase activation and mitochondrial dysfunction.
  • Antibacterial Studies : Research indicated that furan-based compounds could inhibit bacterial growth by disrupting membrane integrity and inhibiting protein synthesis.
  • In Vivo Studies : Animal model studies are needed to confirm the efficacy and safety of these compounds before clinical applications can be considered.

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